2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Overview
Description
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone is an organic compound with the molecular formula C15H14O5. It is a derivative of benzophenone, characterized by the presence of two hydroxyl groups and two methoxy groups attached to the benzene rings. This compound is known for its applications as an ultraviolet (UV) light absorber, particularly in the fields of cosmetics, plastics, and other materials that require UV protection .
Mechanism of Action
Target of Action
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone, also known as Bis(2-hydroxy-4-methoxyphenyl)methanone, primarily targets ultraviolet (UV) radiation . It is a type of UV absorber that can selectively absorb high-energy UV light .
Mode of Action
This compound works by absorbing high-energy UV light and converting it into heat or harmless low-energy radiation . This process involves the compound’s molecular structure, which allows it to absorb UV light and undergo energy conversion .
Biochemical Pathways
Its primary function as a uv absorber suggests that it plays a role in protecting against uv-induced damage .
Pharmacokinetics
Given its use in topical products like sunscreens and lotions, it is likely to be absorbed through the skin . Its bioavailability would be influenced by factors such as the formulation of the product it is used in and the condition of the skin.
Result of Action
The primary result of the action of 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone is the protection of skin and hair from UV-induced damage . By absorbing UV light, it prevents this harmful radiation from reaching and damaging cellular structures . This can help to prevent skin aging, sunburn, and other forms of UV-induced damage .
Action Environment
The efficacy and stability of 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone can be influenced by various environmental factors. For instance, its UV-absorbing properties may be affected by the intensity and wavelength of the UV light in the environment . Additionally, factors such as temperature and pH could potentially influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone can be synthesized through the reaction of 2-hydroxy-4-methoxybenzoic acid with resorcinol monomethyl ether in the presence of zinc chloride and phosphorous oxychloride at temperatures ranging from 70 to 75°C . Another method involves the reaction of 2,2’,4,4’-tetrahydroxybenzophenone with dimethyl sulfate .
Industrial Production Methods
Industrial production of 2,2’-dihydroxy-4,4’-dimethoxybenzophenone typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxybenzophenone
- 4,4’-Dimethoxybenzophenone
- 2,4-Dihydroxybenzophenone
- Benzophenone
Uniqueness
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and physical properties. This combination enhances its UV-absorbing capabilities and makes it particularly effective in applications requiring UV protection .
Properties
IUPAC Name |
bis(2-hydroxy-4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJJEXAWOSSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038875 | |
Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals | |
CAS No. |
131-54-4 | |
Record name | 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, bis(2-hydroxy-4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOPHENONE-6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7813J9CS1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139.1 °C, MP: 139-149 °C | |
Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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